molecular formula C40H77N5O7 B15094487 Boc-arg-pro-lauryl ester laurate

Boc-arg-pro-lauryl ester laurate

Cat. No.: B15094487
M. Wt: 740.1 g/mol
InChI Key: FWDBBWXLYJBEMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-arg-pro-lauryl ester laurate: is a synthetic peptide compound that has garnered attention for its unique properties and potential applications in various fields. It is composed of a sequence of amino acids, specifically Boc-L-arginine, L-proline, and lauryl ester laurate. This compound is known for its ability to self-assemble into micelles, making it a valuable candidate for drug delivery systems and other biomedical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Boc-arg-pro-lauryl ester laurate is typically synthesized using solution-phase methods. The synthesis involves the protection of the amino groups with a Boc (tert-butoxycarbonyl) group, followed by the coupling of the amino acids in the desired sequence. The final step involves the esterification of the peptide with lauric acid to form the lauryl ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and purification techniques such as column chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Boc-arg-pro-lauryl ester laurate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, Boc-arg-pro-lauryl ester laurate is used as a model compound for studying peptide self-assembly and micelle formation. Its ability to form micelles makes it a valuable tool for investigating drug delivery systems .

Biology: In biological research, this compound is studied for its anticoagulant and fibrinolytic activities. It has shown potential in preventing blood clot formation and promoting the breakdown of existing clots .

Medicine: In medicine, this compound is explored for its potential as a drug delivery vehicle. Its micelle-forming properties enable it to encapsulate and deliver therapeutic agents to specific targets in the body .

Industry: In the industrial sector, this compound is used in the development of surfactants and emulsifiers. Its unique structure allows it to stabilize emulsions and improve the solubility of hydrophobic compounds .

Mechanism of Action

The mechanism of action of Boc-arg-pro-lauryl ester laurate involves its ability to self-assemble into micelles in aqueous solutions. These micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. The compound’s anticoagulant activity is attributed to its interaction with thrombin, inhibiting its activity and preventing blood clot formation .

Comparison with Similar Compounds

  • Boc-L-Arg-L-Pro-L-Pro-lauryl ester laurate
  • Boc-L-Arg-L-Pro-stearyl ester stearate

Comparison: Boc-arg-pro-lauryl ester laurate is unique due to its specific amino acid sequence and lauryl ester group. Compared to Boc-L-Arg-L-Pro-L-Pro-lauryl ester laurate, it has a simpler structure, which may influence its self-assembly and biological activities. Boc-L-Arg-L-Pro-stearyl ester stearate, on the other hand, has a longer fatty acid chain, which can affect its micelle-forming properties and interactions with biological targets .

Properties

Molecular Formula

C40H77N5O7

Molecular Weight

740.1 g/mol

IUPAC Name

dodecanoic acid;dodecyl 1-[5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C28H53N5O5.C12H24O2/c1-5-6-7-8-9-10-11-12-13-14-21-37-25(35)23-18-16-20-33(23)24(34)22(17-15-19-31-26(29)30)32-27(36)38-28(2,3)4;1-2-3-4-5-6-7-8-9-10-11-12(13)14/h22-23H,5-21H2,1-4H3,(H,32,36)(H4,29,30,31);2-11H2,1H3,(H,13,14)

InChI Key

FWDBBWXLYJBEMD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)OC(C)(C)C.CCCCCCCCCCCC(=O)O

Origin of Product

United States

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